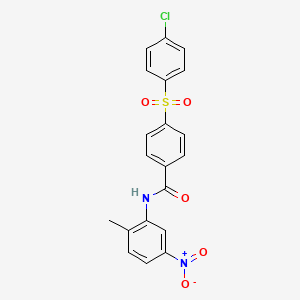
1-(4-Cyclohexylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
Overview
Description
1-(4-Cyclohexylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a cyclohexylbenzenesulfonyl group and an ethoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(4-Cyclohexylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Cyclohexylbenzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring using cyclohexylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethoxyphenyl Group: The final step includes the alkylation of the piperazine nitrogen with 2-ethoxyphenyl halide under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(4-Cyclohexylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common reagents include halogenating agents, reducing agents, and bases. Major products formed from these reactions vary based on the specific conditions but often include derivatives with modified functional groups.
Scientific Research Applications
1-(4-Cyclohexylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(4-Cyclohexylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
1-(4-Cyclohexylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine can be compared with other sulfonyl-substituted piperazines and ethoxyphenyl derivatives. Similar compounds include:
1-(4-Methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine: Differing by the presence of a methyl group instead of a cyclohexyl group.
1-(4-Cyclohexylbenzenesulfonyl)-4-phenylpiperazine: Lacking the ethoxy group on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3S/c1-2-29-24-11-7-6-10-23(24)25-16-18-26(19-17-25)30(27,28)22-14-12-21(13-15-22)20-8-4-3-5-9-20/h6-7,10-15,20H,2-5,8-9,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZXHWRXLLKPRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetamidophenyl)-2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]acetamide](/img/structure/B3550728.png)
![4-methyl-3-(naphthalen-1-ylmethyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B3550730.png)
![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3550733.png)

![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3550744.png)
![[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methylpropanoate](/img/structure/B3550754.png)
![4-{[(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)amino]carbonyl}phenyl acetate](/img/structure/B3550756.png)


![2-[[3-(Azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]benzoic acid](/img/structure/B3550786.png)
![N~1~-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3550797.png)
![5-[(2-bromo-4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3550802.png)
![Ethyl 4-[[4-(2-ethoxy-2-oxoethoxy)phenyl]sulfonylamino]benzoate](/img/structure/B3550822.png)
![2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B3550827.png)
